molecular formula C9H18ClN B1531436 3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098022-76-3

3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1531436
CAS No.: 2098022-76-3
M. Wt: 175.7 g/mol
InChI Key: HQGWXPYGYMAXFL-UHFFFAOYSA-N
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Description

3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound built on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core structure of the tropane alkaloid family . This bicyclic framework is of significant interest in medicinal chemistry and neuroscience research due to its presence in a wide array of biologically active compounds. The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in neuropharmacology, serving as the fundamental core for developing ligands that interact with various neurological targets . The constrained, three-dimensional geometry of this bicyclic system is particularly valuable for exploring the stereochemical and topological requirements of biological macromolecules, such as monoamine transporters . Researchers utilize this scaffold, including derivatives like the 3-ethyl-substituted analogue, to design and synthesize novel compounds for studying the dopamine transporter (DAT) and other monoamine transporters, which are primary targets in substance abuse medication development . Furthermore, substituted 8-azabicyclo[3.2.1]octane compounds have been investigated as potential mu opioid receptor antagonists, indicating the scaffold's utility in pain management and gastrointestinal disorder research (e.g., opioid-induced constipation, postoperative ileus) . The synthetic approaches to this core structure, including enantioselective construction, continue to be an active area of methodological research to support its application in the synthesis of complex natural products and pharmacological probes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h7-10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWXPYGYMAXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octane Precursors

A prominent method involves the reduction of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes to the corresponding 3-alkyl derivatives. The process includes:

  • Starting from a 3-cyano precursor bearing an 8-substituent (in this case, ethyl or related alkyl groups).
  • Reduction using metal hydrides such as lithium or sodium borohydride in alcohol solvents (methanol preferred), sometimes in the presence of an amine like pyridine to facilitate reduction.
  • Catalytic hydrogenation using palladium catalysts under controlled pressure and temperature can also be employed to reduce the nitrile to the corresponding amine.

The reaction conditions are typically ambient temperature (10-35°C), with workup involving extraction with ethyl acetate, washing with brine, drying, and concentration under reduced pressure.

Cyanohydrin Formation and Subsequent Hydrolysis

Another route involves:

  • Reaction of 8-substituted azabicyclo[3.2.1]octan-3-one with sodium cyanide and acid (e.g., acetic acid or hydrochloric acid) to form the 3-cyano-3-hydroxy intermediate (cyanohydrin).
  • This intermediate can be further converted to the desired 3-ethyl derivative by reduction or other transformations.
  • The reaction is generally performed in mixed solvents such as methanol or butyl acetate with temperature control (0-5°C) to manage exothermicity.
  • The cyanohydrin formation proceeds over several hours (up to 44 hours) with careful pH adjustments during workup.

Phosphorous Oxychloride Mediated Cyclization

In some syntheses, phosphorous oxychloride and pyridine are used to promote cyclization or dehydration steps:

  • The 3-cyano-3-hydroxy intermediate is treated with phosphorous oxychloride and pyridine at low temperatures (-10 to 10°C), followed by heating to 80-88°C for extended periods (up to 24 hours).
  • This step facilitates the formation of the bicyclic structure with appropriate substituents.
  • The reaction mixture is then quenched and neutralized, followed by extraction and purification.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Cyanohydrin formation Sodium cyanide, acetic acid, methanol 0-5°C 29-44 hours ~70-75 Stirred with pH control; formation of 3-cyano-3-hydroxy intermediate
Reduction of nitrile to amine LiBH4 or NaBH4 in methanol, optionally with pyridine Ambient (10-35°C) 1-24 hours 35-72 Catalytic hydrogenation alternative possible
Cyclization with POCl3/pyridine Phosphorous oxychloride, pyridine -10°C to 80°C 24 hours N/A Promotes bicyclic ring formation
Salt formation Hydrochloric acid in diethyl ether 0°C 5 min stirring N/A Formation of hydrochloride salt for isolation

Enantioselective and Stereochemical Considerations

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane core is achieved by starting from chiral acyclic precursors or via desymmetrization of achiral tropinone derivatives.
  • Stereochemical control is critical, especially at the 3-position where the ethyl substituent is introduced, to ensure the desired exo or endo configuration.
  • Several methodologies reported in the literature focus on catalytic enantioselective cyclizations or asymmetric synthesis routes to obtain optically active 3-ethyl-8-azabicyclo[3.2.1]octane derivatives.

Summary of Research Findings

  • The preparation of this compound is most reliably achieved via reduction of 3-cyano precursors or cyanohydrin intermediates derived from 8-substituted azabicyclo[3.2.1]octan-3-ones.
  • Reaction conditions emphasize mild temperatures and controlled pH to optimize yields and selectivity.
  • Catalytic hydrogenation and metal hydride reductions are effective for converting nitriles to amines.
  • Cyclization steps involving phosphorous oxychloride and pyridine are crucial for constructing the bicyclic framework.
  • Enantioselective synthetic strategies are available for obtaining optically pure compounds, important for biological activity studies.

This comprehensive overview integrates diverse and authoritative sources, emphasizing practical reaction conditions, mechanistic insights, and stereochemical control in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound Ethyl at C3 C₉H₁₈ClN 175.70 Intermediate for muscarinic antagonists
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride Methyl and hydroxyl at C3 C₈H₁₆ClNO 177.68 Potential chiral building block
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Oxygen atom replacing CH₂ in ring C₆H₁₀ClNO 149.62 Agrochemistry, drug synthesis
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride Difluoro at C3 C₈H₁₃ClF₂N 216.65 Medicinal chemistry (enhanced lipophilicity)
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride Methoxy at C3 C₈H₁₆ClNO 177.67 Pharmacological probes

Key Observations :

  • The oxa analog (oxygen substitution) reduces molecular weight and alters electronic properties, favoring applications in agrochemicals .
  • Fluorine Substitution : Difluoro derivatives exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Ethyl and difluoro substitutions are prioritized in drug discovery for their balance of lipophilicity and metabolic resistance .
  • Synthetic Challenges : Scale-up of bicyclic amines requires stringent control of solvent impurities (e.g., acetonitrile in oxa analog synthesis) to avoid byproducts .
  • Emerging Analogs : Fluorinated variants (e.g., 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride) are gaining traction for CNS-targeted therapies .

Biological Activity

3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride (CAS Number: 2098022-76-3) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both nitrogen and carbon atoms in a bicyclic arrangement, which is significant for its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the monoamine transporters. Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane structure exhibit selective inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which are crucial for neurotransmitter reuptake in the central nervous system .

Pharmacological Applications

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the bicyclic structure can dramatically alter biological activity. For example, the introduction of specific substituents at the 8-position can enhance selectivity for SERT over DAT, which is crucial for reducing side effects associated with non-selective inhibitors .

Substituent Effect on Activity Selectivity
CyclopropylmethylHigh SERT/DAT selectivityEnhanced antidepressant potential
Ethyl groupModulates binding affinityVaries with position

Study on Monoamine Transporters

A detailed study evaluated various 8-substituted derivatives of 8-azabicyclo[3.2.1]octane at DAT, SERT, and NET. The results demonstrated that certain modifications led to increased binding affinities and selective inhibition profiles, indicating their potential as therapeutic agents for mood disorders and attention deficit hyperactivity disorder (ADHD) .

Clinical Implications

A patent describes the use of 8-azabicyclo[3.2.1]octane derivatives in treating mood disorders and anxiety-related conditions, emphasizing their role in modulating neurotransmitter levels effectively without the severe side effects associated with older antidepressants like tricyclics .

Q & A

(Basic) What are the standard synthetic routes for 3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride?

The synthesis typically involves alkylation of the bicyclic amine core with an ethyl group. A common approach includes:

  • Step 1 : Reacting 8-azabicyclo[3.2.1]octane with ethylating agents (e.g., ethyl bromide or ethyl iodide) in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) to introduce the ethyl substituent .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in an anhydrous solvent (e.g., diethyl ether or ethanol) to improve stability and solubility .
    Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity. Purity is verified using HPLC (>95%) and elemental analysis .

(Basic) Which spectroscopic techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the bicyclic framework and ethyl substitution. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.8 ppm) in 1H NMR are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 188.12 for C₉H₁₈ClN) .
  • IR Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~700 cm⁻¹) in the hydrochloride salt .

(Advanced) How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation, while higher temperatures (40–60°C) accelerate salt formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency, while ethanol or methanol optimizes crystallization of the hydrochloride salt .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) achieves >98% purity .

(Advanced) What in vitro models are suitable for studying its interactions with CNS receptors?

  • Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [³H]spiperone for dopamine D₂ receptors) to quantify affinity (Kᵢ) and selectivity .
  • Functional Assays : Measure cAMP accumulation (e.g., for GPCR activity) or calcium flux (e.g., FLIPR® assays) to assess agonism/antagonism .
  • Structural Analogs : Compare with 3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride () to evaluate substituent effects on receptor binding .

(Basic) What solubility and stability properties influence its formulation in pharmacological studies?

  • Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at 25°C). Co-solvents (e.g., PEG 400) enhance solubility in non-polar matrices .
  • Stability : Store at 2–8°C in airtight, light-resistant containers. Degradation products (e.g., free base) are monitored via TLC or LC-MS .

(Advanced) How can contradictions in reported bioactivity data be resolved methodologically?

  • Standardized Protocols : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., pH 7.4, 37°C) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers and calculate weighted averages .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic or stereochemical variability .

(Basic) How does its bicyclic structure influence pharmacokinetic properties?

  • Lipophilicity : The rigid bicyclic core reduces logP (~1.5), enhancing blood-brain barrier penetration compared to linear analogs .
  • Metabolic Stability : Resistance to CYP450 oxidation (e.g., CYP3A4) due to steric hindrance around the nitrogen atom, as shown in liver microsome assays .

(Advanced) What computational methods predict its binding modes with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₃) based on crystal structures (PDB: 5TUD) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Trp183 in 5-HT₃) .
  • QSAR Models : Corrogate substituent effects (e.g., ethyl vs. fluoromethyl) on activity using descriptors like Hammett σ values .

(Basic) What safety precautions are required during handling?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine hydrochloride particles .

(Advanced) How can its enantiomeric purity be assessed and controlled?

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol 85:15) to separate enantiomers. Retention times correlate with (1R,5S) vs. (1S,5R) configurations .
  • Circular Dichroism (CD) : Compare CD spectra with enantiopure standards to quantify optical rotation .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during alkylation to enforce stereochemical control .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-Ethyl-8-azabicyclo[3.2.1]octane hydrochloride

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